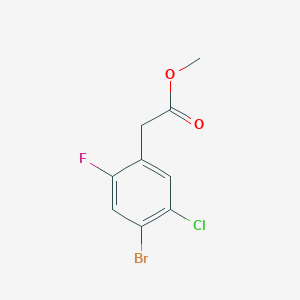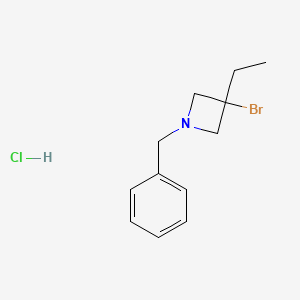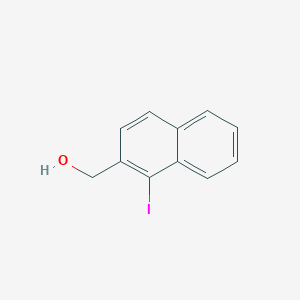
1-Iodonaphthalene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodonaphthalene-2-methanol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an iodine atom attached to the first carbon of the naphthalene ring and a hydroxymethyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Iodonaphthalene-2-methanol can be synthesized through several methods. One common approach involves the iodination of 2-naphthol followed by a reduction process. The iodination can be carried out using reagents such as potassium iodide and potassium bromate in the presence of hydrochloric acid . The resulting 1-iodo-2-naphthol can then be reduced to this compound using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodonaphthalene-2-methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions with nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include various reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-Iodonaphthalene-2-methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-iodonaphthalene-2-methanol involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodonaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
2-Iodonaphthalene: The position of the iodine atom affects its reactivity and applications.
1-Iodo-2-naphthol: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
1-Iodonaphthalene-2-methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C11H9IO |
|---|---|
Peso molecular |
284.09 g/mol |
Nombre IUPAC |
(1-iodonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
Clave InChI |
FTOYCXYLFKAROA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


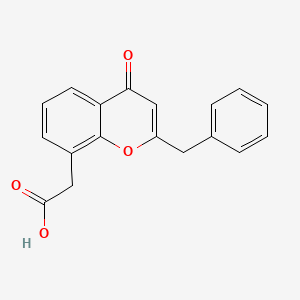
![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)
![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)


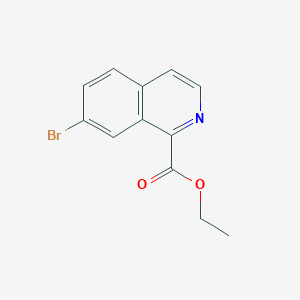

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
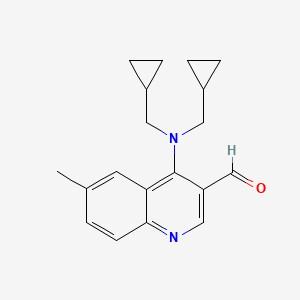

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)

